molecular formula C23H29N3O2 B4653734 N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}pentanamide

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}pentanamide

Cat. No. B4653734
M. Wt: 379.5 g/mol
InChI Key: CZLNNNTZJLRQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}pentanamide, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}pentanamide exerts its therapeutic effects through the inhibition of the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. This compound also affects the activity of the serotonin transporter, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to increase the levels of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}pentanamide in lab experiments is its high yield and purity obtained through the synthesis method. This compound also exhibits potent and specific inhibition of COX-2 enzyme activity, making it a valuable tool for studying the role of COX-2 in various biological processes. However, this compound may have off-target effects on other enzymes and receptors, which may complicate the interpretation of experimental results.

Future Directions

Future research on N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}pentanamide may focus on its potential therapeutic applications in the treatment of various inflammatory and pain disorders, as well as its potential as an antidepressant and anxiolytic agent. Further studies may also investigate the mechanisms underlying the anticancer effects of this compound and its potential use in combination with other anticancer agents. Additionally, the development of more selective COX-2 inhibitors based on the structure of this compound may provide new opportunities for the treatment of inflammatory and pain disorders with fewer side effects.

Scientific Research Applications

N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}pentanamide has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has also been studied as a potential treatment for depression and anxiety disorders.

properties

IUPAC Name

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-4-5-22(27)24-20-10-12-21(13-11-20)25-14-16-26(17-15-25)23(28)19-8-6-18(2)7-9-19/h6-13H,3-5,14-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLNNNTZJLRQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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